molecular formula C14H15NO B2901095 5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one CAS No. 5778-98-3

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one

Cat. No. B2901095
CAS RN: 5778-98-3
M. Wt: 213.28
InChI Key: BVXFTEWGRDIUJD-UHFFFAOYSA-N
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Description

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one is a derivative of acridine . Acridine derivatives are a class of compounds that are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity .


Synthesis Analysis

The synthesis of acridine derivatives has been reported in various studies . For instance, one study described the synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group .

Scientific Research Applications

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one has been used in a variety of scientific research applications. It has been used as a model compound for studies of structure-activity relationships (SARs) in medicinal chemistry and drug discovery. It has also been used for the synthesis of various heterocyclic compounds and as a starting material for the synthesis of complex molecules. In addition, this compound has been used for studies of molecular recognition and for the preparation of molecular probes for use in biochemistry and biophysics.

Advantages and Limitations for Lab Experiments

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also inexpensive and widely available. However, it can be difficult to purify and there is the potential for side reactions. In addition, its structure can be difficult to analyze due to its complex structure.

Future Directions

There are several potential future directions for 5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one research. One potential direction is to further explore its mechanism of action and to identify new therapeutic applications. Another potential direction is to develop new synthetic methods for producing this compound, such as the use of green chemistry principles. In addition, further research could be conducted to explore its potential as a drug delivery system or as a component of drug combinations. Finally, further research could be conducted to explore its potential as a diagnostic tool or as a component of diagnostic tests.

Synthesis Methods

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one can be synthesized in several ways, including the use of various reagents and catalysts. The most common method is the Pd-catalyzed cross-coupling reaction of 2,3,4,10-tetrahydropyrido[2,3-d]acridin-9-one (THPA) with methyl iodide. This method is used to produce the desired product in high yields with excellent regioselectivity. Other synthetic methods include the use of the palladium-catalyzed Heck reaction, the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.

properties

IUPAC Name

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXFTEWGRDIUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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